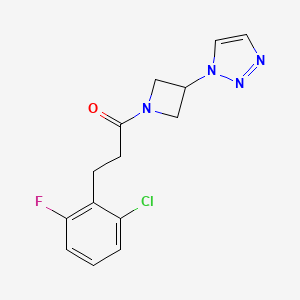
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C14H14ClFN4O and its molecular weight is 308.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique combination of functional groups:
- Triazole ring : Known for its stability and ability to participate in various biological interactions.
- Azetidine ring : Contributes to the compound's structural diversity and potential biological activity.
- Chloro-fluorophenyl group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of This compound has been explored in several studies. Key findings include:
Antimicrobial Activity
Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. Triazoles have been linked to:
- Antifungal activity : Effective against a range of fungal pathogens.
- Antibacterial properties : Some derivatives show effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer Properties
Studies have suggested that this compound may interact with key molecular targets in cancer cells, potentially inhibiting tumor growth. The mechanisms may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways associated with cell proliferation.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The triazole moiety can bind to metal ions or enzymes, disrupting their function.
- Membrane Interaction : The azetidine structure may interact with cellular membranes, affecting their integrity and functionality.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives, including those similar to our compound. Results indicated that compounds with similar structural motifs exhibited significant inhibition against:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 18 |
Study 2: Anticancer Activity
In vitro studies demonstrated that the compound inhibited the proliferation of specific cancer cell lines. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| MCF7 | 8.2 |
| A549 | 12.0 |
Propiedades
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4O/c15-12-2-1-3-13(16)11(12)4-5-14(21)19-8-10(9-19)20-7-6-17-18-20/h1-3,6-7,10H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAUOXKISXRNMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=C(C=CC=C2Cl)F)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














